molecular formula C14H21NO4 B4389546 N-tert-butyl-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide

N-tert-butyl-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide

Cat. No.: B4389546
M. Wt: 267.32 g/mol
InChI Key: WVMYFHJWOXVTFL-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide is an organic compound that features a tert-butyl group, a hydroxymethyl group, and a methoxyphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide can be achieved through several synthetic routes. One common method involves the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates . This method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester intermediate, which is then converted to the desired amide.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The flow process allows for better control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the acetamide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenoxyacetamides.

Scientific Research Applications

N-tert-butyl-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butyl)-2-[4-(hydroxymethyl)phenoxy]acetamide: Lacks the methoxy group, which may affect its reactivity and applications.

    N-(tert-butyl)-2-[4-(methoxyphenoxy]acetamide: Lacks the hydroxymethyl group, which may influence its chemical properties and biological activity.

Uniqueness

N-tert-butyl-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide is unique due to the presence of both the hydroxymethyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

N-tert-butyl-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-14(2,3)15-13(17)9-19-11-6-5-10(8-16)7-12(11)18-4/h5-7,16H,8-9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMYFHJWOXVTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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